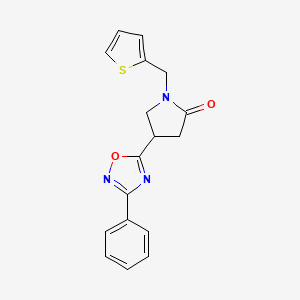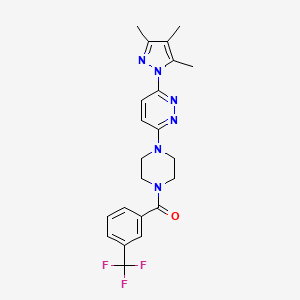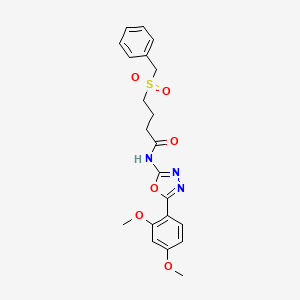
4-(3-Phenyl-1,2,4-oxadiazol-5-yl)-1-(thiophen-2-ylmethyl)pyrrolidin-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(3-Phenyl-1,2,4-oxadiazol-5-yl)-1-(thiophen-2-ylmethyl)pyrrolidin-2-one is a chemical compound that has been studied extensively for its potential use in scientific research. This compound is a pyrrolidinone derivative that has been shown to have a variety of interesting biochemical and physiological effects. In
Applications De Recherche Scientifique
Anticancer Potential
A key application of derivatives of 1,2,4-oxadiazoles, closely related to the compound , is in the development of potential anticancer agents. For example, a study found that certain 1,2,4-oxadiazole derivatives induced apoptosis in cancer cell lines, with specific structural modifications enhancing their activity (Zhang et al., 2005). Another research synthesized substituted 1,3,4-oxadiazolyl tetrahydropyridines as anticancer agents, showing the diverse potential of oxadiazole derivatives in cancer treatment (Redda & Gangapuram, 2007).
Antitubercular Activity
Some pyrrole derivatives, including those with 1,3,4-oxadiazole structures, have shown promising antitubercular activities. A study focused on synthesizing these derivatives and evaluating their efficacy against tuberculosis-causing bacteria (Joshi et al., 2015).
Electronic and Optical Applications
In the field of electronics and optics, oxadiazole derivatives have been utilized in the development of materials for organic light-emitting diodes (OLEDs). A study synthesized m-terphenyl oxadiazole derivatives for use in blue, green, and red OLEDs, highlighting their high efficiency and electron mobility (Shih et al., 2015).
Antibacterial and Antimicrobial Properties
Oxadiazole derivatives are also explored for their potential in combating bacterial infections. For instance, new oxoethylthio-1,3,4-oxadiazole derivatives have been synthesized and tested for their antibacterial activity against various strains, showing significant efficacy (Raval et al., 2014). Similarly, other studies have demonstrated the antimicrobial potential of various oxadiazole derivatives (Bayrak et al., 2009).
Fluorescent Materials for OLEDs
1,2,5-Oxadiazolo[3,4-c]pyridines, including those with thiophene and benzothiophene rings, have been prepared for use as red fluorescent materials in OLED devices. These compounds show potential in emitting fluorescence in various colors, including red, making them suitable for display technologies (Gorohmaru et al., 2002).
Computational and Pharmacological Evaluation
The computational and pharmacological evaluation of heterocyclic 1,3,4-oxadiazole and pyrazole novel derivatives has also been conducted for their potential in tumor inhibition, antioxidant, analgesic, and anti-inflammatory actions, demonstrating the wide-ranging applications of these compounds in medical science (Faheem, 2018).
Propriétés
IUPAC Name |
4-(3-phenyl-1,2,4-oxadiazol-5-yl)-1-(thiophen-2-ylmethyl)pyrrolidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O2S/c21-15-9-13(10-20(15)11-14-7-4-8-23-14)17-18-16(19-22-17)12-5-2-1-3-6-12/h1-8,13H,9-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLBINZDCSXRFAV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN(C1=O)CC2=CC=CS2)C3=NC(=NO3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3-Phenyl-1,2,4-oxadiazol-5-yl)-1-(thiophen-2-ylmethyl)pyrrolidin-2-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-ethyl-2,3-dioxo-N-[2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl]piperazine-1-carboxamide](/img/structure/B2835790.png)
![5-Iodo-3-methyl-2-[(trifluoroacetyl)amino]benzoic acid](/img/structure/B2835791.png)

![2-{[4-amino-5-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,5-dichlorophenyl)acetamide](/img/structure/B2835795.png)
![2-Amino-4,4a,5,6,7,8,8a,9-octahydro-naphtho[2,3-d]thiazole](/img/structure/B2835796.png)






![N-[(1,5-Dimethylpyrazol-3-yl)methyl]-N-[(4-methylphenyl)methyl]prop-2-enamide](/img/structure/B2835808.png)
![2-(3-(4-chlorobenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(m-tolyl)acetamide](/img/structure/B2835809.png)